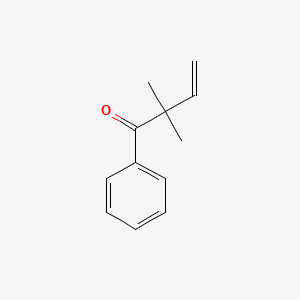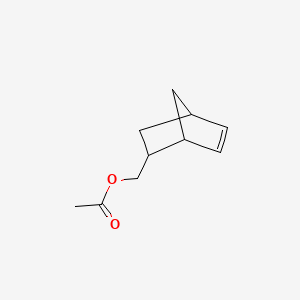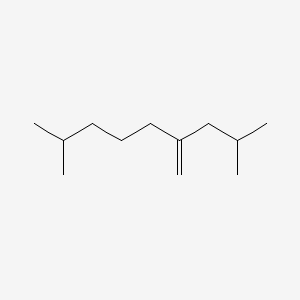
2,8-Dimethyl-4-methylenenonane
Übersicht
Beschreibung
2,8-Dimethyl-4-methylenenonane is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between two carbon atoms, which imparts unique chemical properties to the molecule. This compound is used in various industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-methylenenonane can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is reacted with an appropriate alkyl halide under the influence of a strong base. Another method involves the use of Grignard reagents, where an alkyl magnesium halide is reacted with an appropriate alkene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or nickel are used to facilitate the addition of alkyl groups to the double bond of an alkene. These processes are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethyl-4-methylenenonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-4-methylenenonane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl-4-methylenenonane involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is often exploited in catalytic processes, where the compound acts as a substrate for the formation of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptene: A straight-chain alkene with a similar structure but without the isobutyl and methyl substituents.
2-Methyl-1-heptene: An alkene with a methyl group attached to the second carbon atom.
6-Methyl-1-heptene: An alkene with a methyl group attached to the sixth carbon atom.
Uniqueness
2,8-Dimethyl-4-methylenenonane is unique due to the presence of both isobutyl and methyl groups, which impart distinct chemical properties and reactivity compared to other similar alkenes. These substituents can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
2,8-dimethyl-4-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-10(2)7-6-8-12(5)9-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
VTEKUEFBVZNXMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=C)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
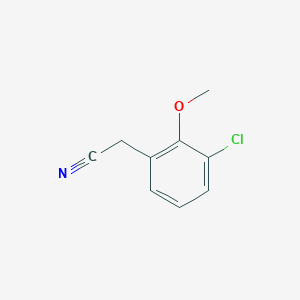
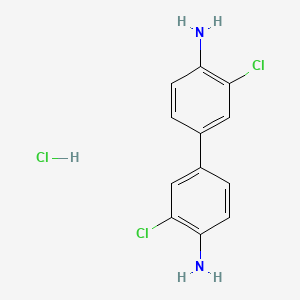
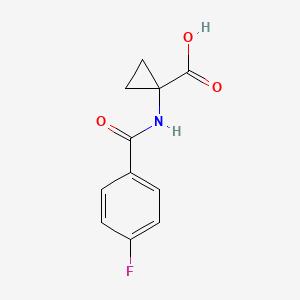


![Ethyl (R)-4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[2-fluoro-6-(trifluoromethyl)benzyl]-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl]-1-phenylethyl]amino]butanoate](/img/structure/B8728093.png)
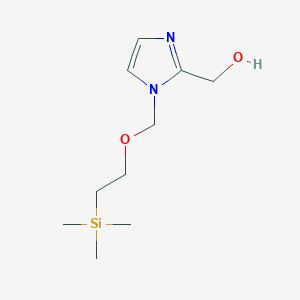
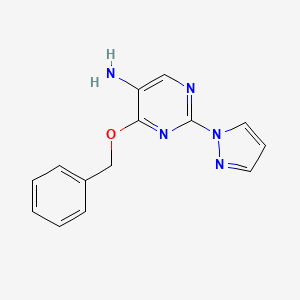
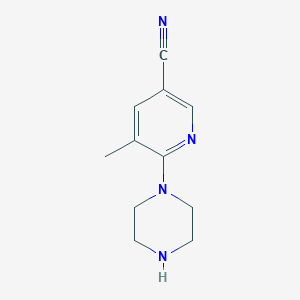
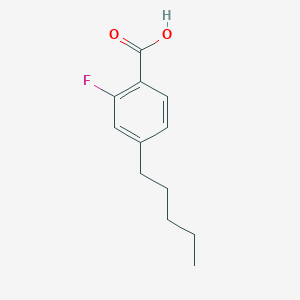
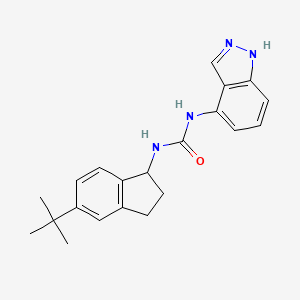
![3-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B8728141.png)
